molecular formula C17H20N4O3 B2935833 ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 2415468-54-9

ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2935833
CAS RN: 2415468-54-9
M. Wt: 328.372
InChI Key: BCZHMIGBGNXAEK-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of these rings suggests that the compound could have potential biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are typically synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,2,3-triazole rings. The stereochemistry of the molecule could be influenced by the sp3-hybridization of the pyrrolidine ring .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives have been found to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the known activities of pyrrolidine derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name

ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-24-17(23)15-12-21(19-18-15)11-14-8-16(22)20(10-14)9-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZHMIGBGNXAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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